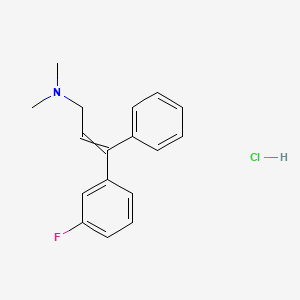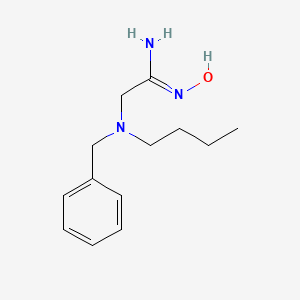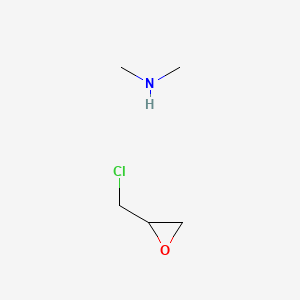
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-fluorobenzaldehyde, phenylacetone, and dimethylamine.
Condensation Reaction: The first step involves a condensation reaction between m-fluorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reductive Amination: The intermediate compound is then subjected to reductive amination with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the meta position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropylamines.
Applications De Recherche Scientifique
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 1-(o-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 1-(m-Chlorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
Uniqueness
1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is unique due to the presence of the fluorine atom at the meta position, which imparts distinct chemical and physical properties. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
21165-49-1 |
|---|---|
Formule moléculaire |
C17H19ClFN |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H |
Clé InChI |
NBBYUWQRZGTKFI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC=C(C1=CC=CC=C1)C2=CC(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)

![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
